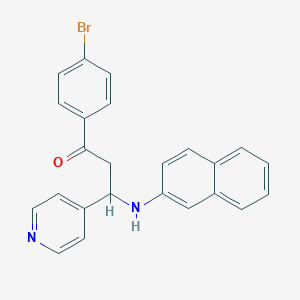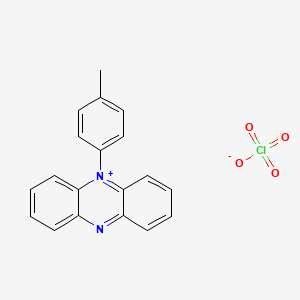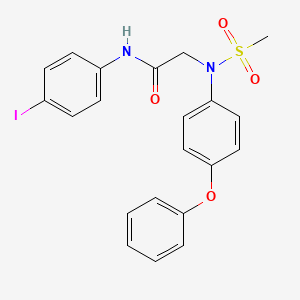
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules and has been synthesized using various methods.
Wirkmechanismus
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cancer and inflammatory pathways, resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia. Additionally, it has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone for lab experiments is its potency and specificity for BET proteins. This makes it a valuable tool for studying the role of BET proteins in disease pathogenesis and for developing BET inhibitors as therapeutic agents. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone. One potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the epigenetic regulation of gene expression and for identifying novel therapeutic targets is an exciting area of research.
Synthesemethoden
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig amination. The most common method for synthesizing this compound involves the Suzuki coupling reaction between 4-bromoacetophenone, 2-naphthylamine, and 4-pyridineboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(2-naphthylamino)-3-(4-pyridinyl)-1-propanone has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the pathogenesis of cancer and inflammatory diseases, making them an attractive target for drug development.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O/c25-21-8-5-19(6-9-21)24(28)16-23(18-11-13-26-14-12-18)27-22-10-7-17-3-1-2-4-20(17)15-22/h1-15,23,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUOHFIFLJRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)

![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)

![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![3-chloro-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5010714.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)